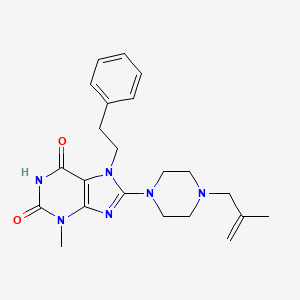

3-methyl-8-(4-(2-methylallyl)piperazin-1-yl)-7-phenethyl-1H-purine-2,6(3H,7H)-dione

Description

Propriétés

IUPAC Name |

3-methyl-8-[4-(2-methylprop-2-enyl)piperazin-1-yl]-7-(2-phenylethyl)purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N6O2/c1-16(2)15-26-11-13-27(14-12-26)21-23-19-18(20(29)24-22(30)25(19)3)28(21)10-9-17-7-5-4-6-8-17/h4-8H,1,9-15H2,2-3H3,(H,24,29,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEURRRNGTHYCMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CN1CCN(CC1)C2=NC3=C(N2CCC4=CC=CC=C4)C(=O)NC(=O)N3C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-8-(4-(2-methylallyl)piperazin-1-yl)-7-phenethyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Purine Core: The purine core can be synthesized through a condensation reaction between a suitable amine and a formamide derivative under acidic conditions.

Substitution Reactions:

Piperazine Derivative Addition: The 8-position substitution with the piperazine derivative can be carried out through nucleophilic substitution reactions, where the piperazine ring is introduced using a suitable piperazine derivative and a leaving group on the purine core.

Final Modifications: The 2-methylallyl group can be introduced via a substitution reaction, often using an allyl halide in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Analyse Des Réactions Chimiques

Types of Reactions

3-methyl-8-(4-(2-methylallyl)piperazin-1-yl)-7-phenethyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of hydroxylated derivatives.

Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce certain functional groups, such as nitro groups if present.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the purine ring or the substituent groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Bases: Sodium hydroxide, potassium carbonate.

Acids: Hydrochloric acid, sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated purine derivatives, while reduction could produce amine derivatives.

Applications De Recherche Scientifique

Chemistry: As a complex organic molecule, it can be used as a building block for synthesizing more complex compounds or as a model compound for studying purine chemistry.

Biology: Its structural similarity to nucleotides may make it useful in studying DNA/RNA interactions or as a potential inhibitor of enzymes involved in nucleotide metabolism.

Medicine: The compound could be investigated for its potential pharmacological properties, such as antiviral, anticancer, or antimicrobial activities.

Industry: It may find applications in the development of new materials or as a precursor in the synthesis of other valuable compounds.

Mécanisme D'action

The mechanism of action of 3-methyl-8-(4-(2-methylallyl)piperazin-1-yl)-7-phenethyl-1H-purine-2,6(3H,7H)-dione would depend on its specific biological target. Potential mechanisms include:

Enzyme Inhibition: The compound may inhibit enzymes involved in nucleotide metabolism by mimicking natural substrates or binding to active sites.

DNA/RNA Interaction: It could intercalate into DNA or RNA, disrupting normal cellular processes.

Receptor Binding: The compound might interact with specific receptors, modulating signaling pathways.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Purine-2,6-dione derivatives with piperazine-linked substituents exhibit diverse biological activities depending on their substitution patterns. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Purine-2,6-dione Derivatives

Key Structural and Functional Insights

Thietan-3-yl (): Introduces a sulfur-containing heterocycle, improving bioavailability (0.97 relative bioavailability) . Benzyl (): Facilitates CNS penetration, enabling 5-HT receptor modulation .

Position 8 Piperazine Substituents: 2-Methylallyl (Target Compound): Balances steric bulk and hydrophobicity, likely optimizing receptor engagement . Cyclopropanecarbonyl (NCT-501): Enhances selectivity for ALDH isoforms via acyl-group interactions .

Biological Activity Correlations :

- Antiplatelet activity is strongly associated with 7-arylalkyl groups (e.g., phenethyl, thietan) and 8-piperazine derivatives .

- Antidepressant effects require 7-benzyl and extended piperazine-arylalkyl chains for 5-HT receptor affinity .

- Antimycobacterial activity is linked to propargyl and difluorobenzyl groups targeting cell wall biosynthesis .

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing 3-methyl-8-(4-(2-methylallyl)piperazin-1-yl)-7-phenethyl-1H-purine-2,6(3H,7H)-dione?

- Methodology : Synthesis typically involves multi-step reactions, including alkylation of the purine core, piperazine substitution, and functional group modifications. For example:

- Alkylation : Introduce phenethyl and methyl groups via nucleophilic substitution using alkyl halides under basic conditions (e.g., NaH/DMF) .

- Piperazine coupling : Attach the 4-(2-methylallyl)piperazine moiety via Buchwald-Hartwig amination or SNAr reactions, requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., XPhos) .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve >95% purity .

Q. How can the compound’s structure be confirmed experimentally?

- Methodology :

- NMR spectroscopy : Analyze - and -NMR spectra for diagnostic peaks (e.g., purine C=O at ~165–170 ppm, piperazine N–CH₂ at 2.5–3.5 ppm) .

- Mass spectrometry : Confirm molecular weight via ESI-MS or HRMS (expected [M+H]⁺ ~500–550 Da) .

- X-ray crystallography : Resolve crystal structure to validate stereochemistry and substituent positions .

Q. What are the compound’s physicochemical properties relevant to in vitro assays?

- Methodology :

- LogP : Determine via reversed-phase HPLC (C18 column, methanol/water gradient) or shake-flask method; expected logP ~2.5–3.5 due to hydrophobic phenethyl/allyl groups .

- Solubility : Assess in DMSO (for stock solutions) and aqueous buffers (e.g., PBS at pH 7.4) using nephelometry .

- Stability : Conduct accelerated stability studies (40°C/75% RH) with LC-MS monitoring to detect degradation products .

Advanced Research Questions

Q. How does structural modification of the piperazine or purine moieties affect target binding?

- Methodology :

- Structure-activity relationship (SAR) : Synthesize analogs (e.g., replacing 2-methylallyl with ethyl or furan groups) and compare IC₅₀ values in enzyme inhibition assays (e.g., kinase or polymerase targets) .

- Molecular docking : Use AutoDock Vina to model interactions with binding pockets (e.g., purine C=O with catalytic lysine residues) .

- Free-energy calculations : Apply MM-PBSA to quantify contributions of substituents (e.g., phenethyl hydrophobicity) to binding affinity .

Q. What experimental strategies resolve contradictions between in vitro and in vivo efficacy data?

- Methodology :

- Pharmacokinetic profiling : Measure bioavailability (oral vs. IV), plasma protein binding (equilibrium dialysis), and metabolic stability (microsomal assays) to identify ADME limitations .

- Tissue distribution studies : Use radiolabeled compound (e.g., ) and autoradiography to assess penetration into target organs .

- Metabolite identification : Employ LC-HRMS to detect phase I/II metabolites (e.g., oxidation of allyl groups) that may alter activity .

Q. How can computational modeling optimize selectivity against off-target enzymes?

- Methodology :

- QSAR modeling : Train models on datasets of purine analogs to predict selectivity for specific enzyme isoforms (e.g., PDE vs. kinase targets) .

- Binding pocket analysis : Use PyMol to compare steric/electrostatic features of target vs. off-target enzymes (e.g., ATP-binding sites) .

- Dynamics simulations : Run 100-ns MD simulations (AMBER) to evaluate conformational stability of ligand-enzyme complexes .

Q. What methods validate the compound’s mechanism of action in complex biological systems?

- Methodology :

- Gene knockdown : Use siRNA or CRISPR to silence putative targets (e.g., viral polymerases) and assess rescue of compound efficacy .

- Thermal shift assays : Measure protein melting temperatures () with/without compound to confirm direct binding .

- Pathway analysis : Perform RNA-seq or phosphoproteomics to identify downstream signaling changes (e.g., apoptosis markers) .

Critical Analysis of Evidence

- Contradictions : Some studies report divergent logP values (2.5–3.5) due to variations in measurement techniques (HPLC vs. shake-flask) .

- Gaps : Limited data on metabolite toxicity and long-term stability in biological matrices.

- Recommendations : Prioritize in vivo PK/PD studies and metabolite profiling to bridge translational gaps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.